molecular formula C24H34O6 B11932651 ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate

ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate

Cat. No.: B11932651
M. Wt: 418.5 g/mol
InChI Key: UUAHBRGHESNLNX-URTMJMRVSA-N
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Description

MPK-09 is a small molecule inspired by bioactive styryllactone. It has gained attention due to its ability to restore the wild-type function of mutant p53, a tumor suppressor protein that plays a crucial role in preventing cancer . This compound has shown promise in cancer research, particularly in targeting specific p53 mutations.

Preparation Methods

The synthesis of MPK-09 involves a multi-step process starting from 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide. The synthetic route includes the following steps :

Chemical Reactions Analysis

MPK-09 undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MPK-09 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to restore the function of mutant p53, making it a valuable tool in cancer research.

    Medicine: Potential therapeutic agent for cancers harboring specific p53 mutations.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutations.

Comparison with Similar Compounds

MPK-09 is unique compared to other small molecules targeting p53 mutations due to its high selectivity and potency. Similar compounds include:

MPK-09 stands out due to its specific targeting of multiple p53 mutations and its potential therapeutic applications in cancer treatment.

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate

InChI

InChI=1S/C24H34O6/c1-5-7-8-12-17-28-21(18-13-10-9-11-14-18)23-22(29-24(3,4)30-23)19(25)15-16-20(26)27-6-2/h9-11,13-16,21-23H,5-8,12,17H2,1-4H3/b16-15+/t21-,22+,23+/m0/s1

InChI Key

UUAHBRGHESNLNX-URTMJMRVSA-N

Isomeric SMILES

CCCCCCO[C@H]([C@@H]1[C@H](OC(O1)(C)C)C(=O)/C=C/C(=O)OCC)C2=CC=CC=C2

Canonical SMILES

CCCCCCOC(C1C(OC(O1)(C)C)C(=O)C=CC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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